2,3-Dibenzylbutane-1,4-diol can be derived from various synthetic routes involving the modification of simpler alcohols or hydrocarbons. It is classified under the category of aliphatic alcohols, specifically as a secondary alcohol due to the positioning of the hydroxyl groups on the butane chain.
The synthesis of 2,3-dibenzylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The reaction parameters such as temperature (usually room temperature for LiAlH4) and reaction time (around 4 hours) are crucial for maximizing yield and purity.
The molecular structure of 2,3-dibenzylbutane-1,4-diol can be described using its chemical formula .
2,3-Dibenzylbutane-1,4-diol participates in various chemical reactions typical for diols and alcohols:
These reactions often require specific conditions:
The mechanism of action for reactions involving 2,3-dibenzylbutane-1,4-diol generally follows standard pathways for alcohols:
2,3-Dibenzylbutane-1,4-diol finds applications in various scientific domains:
2,3-Dibenzylbutane-1,4-diol (C₁₈H₂₂O₂) is a synthetic organic compound classified as a butanediol derivative with two benzyl substituents. Its systematic name designates a four-carbon butane chain with hydroxyl groups (-OH) at positions 1 and 4 and benzyl groups (-CH₂C₆H₅) at carbons 2 and 3. The compound has a molecular weight of 270.37 g/mol and a density of 1.104 g/cm³ [3] [7]. Key physicochemical properties include:
Table 1: Physical Properties of 2,3-Dibenzylbutane-1,4-diol
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₂ |
Molecular Weight | 270.37 g/mol |
Density | 1.104 g/cm³ |
Boiling Point | 451.9°C |
Melting Point | 87–88°C |
Flash Point | 210.8°C |
Synonyms | Hattalin; 2,3-DBB |
The compound is often confused with structurally similar molecules like (2E,3E)-2,3-dibenzylidenebutane-1,4-diol (an unsaturated analog) or 1,4-butanediol (a simple aliphatic diol). However, its benzyl-substituted saturated backbone distinguishes it pharmacologically and chemically [6] [10].
Unlike most lignans (polyphenols derived from plant precursors like coniferyl alcohol), 2,3-dibenzylbutane-1,4-diol is not naturally occurring. It is synthesized as an analog of "mammalian lignans"—metabolites such as enterodiol and enterolactone produced by gut microbiota from dietary plant lignans [1] [9]. The core dibenzylbutane scaffold mimics these bioactive metabolites but features distinct modifications:
This structural mimicry classifies it as a synthetic mammalian lignan derivative, designed to probe or augment lignan-associated bioactivities without relying on complex metabolic conversions [4] [9]. Notably, naturally occurring lignans like arctigenin lack its diuretic effects, highlighting the specificity of its synthetic design [1].
Table 2: Comparison of 2,3-Dibenzylbutane-1,4-diol with Natural Lignans
Feature | 2,3-Dibenzylbutane-1,4-diol | Typical Plant Lignans | Mammalian Lignans |
---|---|---|---|
Origin | Synthetic | Plant resins, woods | Gut microbiota metabolism |
Core Structure | 2,3-Dibenzylbutane-1,4-diol | Furan, furofuran, or dibenzyl | Dibenzylbutane |
Key Functional Groups | Aliphatic diols | Phenolic OH, methoxy groups | Phenolic OH |
Bioactivity Relevance | Ion-sparing diuresis | Antioxidant, phytoestrogenic | Estrogen modulation |
The compound was first synthesized in 1957 via reductive coupling of benzyl derivatives, as reported in the Journal of General Chemistry of the USSR [3]. Its pharmacological exploration began in the late 1980s–1990s, driven by interest in lignan bioactivities:
Organic Synthesis
Early routes used catalytic hydrogenation of benzylidene precursors or Grignard reactions involving 1,4-dicarbonyl intermediates. These methods achieved moderate yields but established the compound’s accessibility for structure-activity studies [3] [7].
Pharmacological Milestones
These findings positioned it as a mechanistically unique diuretic prototype. Subsequent research focused on optimizing its scaffold for renal applications, though clinical development remains unrealized [1] [5] [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2